3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
"3-amino-1-ethyl-1H-pyrazole-4-carbonitrile" is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This compound's structure and chemistry make it a candidate for various chemical and pharmacological studies, particularly as a key intermediate in synthetic chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, including "3-amino-1-ethyl-1H-pyrazole-4-carbonitrile," often involves Michael-type addition reactions, showcasing excellent regio-selectivity and yielding pyrazole derivatives exclusively under certain conditions. Ethanol and fluorinated ethanol are typically used as solvents at reflux conditions, contributing to high selectivity and yields from good to excellent under mild reaction conditions (Plem, Müller, & Murguía, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "3-amino-1-ethyl-1H-pyrazole-4-carbonitrile," features a pyrazole ring substituted with different groups. For instance, the crystal structure of a similar compound, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, shows that the pyrazole ring is substituted with amino, carbonitrile, and 2-chloro-ethyl groups, stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima, Khazi, Khazi, & Begum, 2014).
Scientific Research Applications
Amino-pyrazoles have a wide range of applications in various scientific fields . Here are some general applications of amino-pyrazoles:
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Medicinal Chemistry
- Amino-pyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
- They have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .
- For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
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Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- A new pathway has been introduced for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .
- This method involves a sequential opening/closing cascade reaction .
- The process presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
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Antimicrobial Activity
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Synthesis of Pyrazolo[1,5-a]pyrimidines
- 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
- A new silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported for the assembly of monosubstituted Pyrazoles .
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Analgesic and Anti-inflammatory Activities
Safety And Hazards
3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, wash with plenty of soap and water. If swallowed, contact a poison center or doctor if you feel unwell .
properties
IUPAC Name |
3-amino-1-ethylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALFQLAIPMSUAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444595 |
Source
|
Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
122799-95-5 |
Source
|
Record name | 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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